N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(4-phenylpiperazin-1-yl)propanamide
Description
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(4-phenylpiperazin-1-yl)propanamide is a complex organic compound that features a unique structure combining an indane derivative with a phenylpiperazine moiety
Properties
IUPAC Name |
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(4-phenylpiperazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c26-20-16-17-6-4-5-9-19(17)22(20)23-21(27)10-11-24-12-14-25(15-13-24)18-7-2-1-3-8-18/h1-9,20,22,26H,10-16H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMQBIDUWOZITM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2C(CC3=CC=CC=C23)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(4-phenylpiperazin-1-yl)propanamide typically involves multiple steps:
Formation of the Indane Derivative: The indane derivative can be synthesized through a Friedel-Crafts alkylation reaction, where an indanone is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Hydroxylation: The indane derivative is then hydroxylated using a suitable oxidizing agent such as hydrogen peroxide or a peracid.
Formation of the Phenylpiperazine Moiety: The phenylpiperazine moiety is synthesized by reacting piperazine with a phenyl halide under basic conditions.
Coupling Reaction: The final step involves coupling the hydroxylated indane derivative with the phenylpiperazine moiety using a coupling agent like carbodiimide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(4-phenylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group in the indane derivative can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(4-phenylpiperazin-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Pharmacology: Research focuses on its binding affinity and activity at various receptor sites, including serotonin and dopamine receptors.
Chemistry: It serves as a model compound for studying complex organic synthesis and reaction mechanisms.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(4-phenylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(4-methylpiperazin-1-yl)propanamide: Similar structure but with a methyl group on the piperazine ring.
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(4-chloropiperazin-1-yl)propanamide: Similar structure but with a chlorine atom on the piperazine ring.
Uniqueness
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(4-phenylpiperazin-1-yl)propanamide is unique due to the presence of the phenyl group on the piperazine ring, which can significantly influence its binding affinity and activity at various receptor sites compared to its analogs. This structural feature may enhance its potential as a therapeutic agent or research tool.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
